molecular formula C24H25FN4OS B2495057 4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide CAS No. 896323-18-5

4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide

Cat. No. B2495057
M. Wt: 436.55
InChI Key: PUYYZWVGEYSXNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of related compounds often involves multistep reactions, including the use of Lawesson's Reagent for thionation, and cyclization reactions to form the characteristic triazole and thiazole rings. For instance, the synthesis of triazolothiadiazoles with NSAIDs moieties indicates complex synthesis routes involving Rietveld refinement and density functional theory (DFT) calculations for structure optimization (Gündoğdu et al., 2019).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been characterized using X-ray diffraction and optimized using DFT techniques. The crystal structures often reveal detailed information about the arrangement of atoms, bond lengths, and angles, providing insight into the compound's stability and potential reactivity (Gündoğdu et al., 2017).

Chemical Reactions and Properties

  • The chemical reactivity of these compounds may involve interactions with various reagents to form new derivatives. For example, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement indicates the potential for diverse chemical modifications (Moreno-Fuquen et al., 2019).

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthesis methods for producing it more efficiently .

properties

IUPAC Name

4-butyl-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4OS/c1-3-4-5-17-6-8-19(9-7-17)23(30)26-15-14-21-16(2)29-24(31-21)27-22(28-29)18-10-12-20(25)13-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYYZWVGEYSXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide

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